molecular formula C11H10N2O3S B2559993 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylideneimidazolidin-4-one CAS No. 899736-21-1

3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2559993
CAS No.: 899736-21-1
M. Wt: 250.27
InChI Key: SFGWBEDVLGLWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazolidinone class, characterized by a 2-sulfanylidene group and a benzodioxolylmethyl substituent. Its molecular formula is C₁₁H₈N₂O₃S, with a structure optimized for interactions in biological or material systems.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-10-4-12-11(17)13(10)5-7-1-2-8-9(3-7)16-6-15-8/h1-3H,4-6H2,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGWBEDVLGLWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 1,3-benzodioxole derivatives with imidazolidinone precursors under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product . The reaction conditions often involve the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Key Reaction Pathways

Reaction Type Mechanism Key Reagents/Conditions
Imidazolidinone Formation Cyclization of urea derivative with carbonyl compound (e.g., ketone)Acidic/basic catalysts (e.g., HCl, NaOH)
Sulfanylidene Functionalization Thionation of imidazolidinone using sulfur donors (e.g., NaSH)NaSH, DMF, RT–reflux conditions
Benzodioxole Alkylation Nucleophilic substitution/alkylation of benzodioxole with imidazolidinoneAlkyl halides, K₂CO₃, DMF, 60–80°C

Analytical Characterization

The structure and purity of the compound are confirmed using:

Technique Purpose Key Observations
NMR (¹H/¹³C) Confirm aromaticity, substituent positionsPeaks for benzodioxole (δ 6.7–7.3 ppm), imidazolidinone (δ 4.2–4.8 ppm)
HRMS Molecular weight verification[M+H]+ = 378.47 g/mol (calculated from formula)
HPLC Purity assessmentRetention time ~15–20 min (C18 column, gradient elution)

Reactivity and Stability

  • Hydrolytic Stability : The sulfanylidene group may undergo hydrolysis under acidic conditions, reverting to the imidazolidinone thiol form.

  • Regioselectivity Challenges : Alkylation of the benzodioxole moiety requires precise control to avoid side reactions (e.g., over-alkylation).

  • Sulfurization Sensitivity : Thionation reactions are sensitive to solvent choice and temperature; polar aprotic solvents (e.g., DMF) are preferred.

Research Challenges

  • Synthetic Yield : Multi-step syntheses often lead to moderate yields (<50%), necessitating optimization of reaction conditions.

  • Functional Group Interference : The benzodioxole ring may interfere with electrophilic reactions due to its electron-rich nature.

  • Thermal Stability : The compound may degrade at high temperatures (>100°C), limiting thermal processing applications.

Comparison of Analogues

Several structurally related compounds highlight variations in reactivity:

Compound Key Difference Reactivity Implication
(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one Piperazine substituentIncreased lipophilicity, altered solubility
3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene Thiazolidinone core instead of imidazolidinoneDifferent cyclization pathways

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a benzodioxole moiety, which is known for its biological activity. The molecular formula is C22H22N4O4S2C_{22}H_{22}N_{4}O_{4}S_{2}, with a molecular weight of approximately 451.52 g/mol. This structural complexity is believed to contribute to its diverse pharmacological properties.

Biological Activities

1. Anticancer Properties
Research indicates that derivatives of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylideneimidazolidin-4-one exhibit significant anticancer activity. For instance, studies have shown that certain analogs can inhibit the growth of various cancer cell lines, including leukemia and central nervous system cancers. In vitro assays have demonstrated inhibition rates exceeding 70% against specific cancer types, suggesting potential as a chemotherapeutic agent .

2. Antiviral Activity
The compound has also been investigated for its antiviral properties. In particular, it has shown efficacy against viruses such as Ebola. The mechanism involves interference with viral entry into host cells, which is crucial for viral replication . This property positions it as a candidate for further development in antiviral drug design.

3. Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial properties as well. Compounds with similar structures have been noted for their ability to inhibit bacterial growth, indicating a potential role in treating bacterial infections .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

StudyFindings
Güzel-Akdemir et al. (2021)Reported significant anticancer activity against leukemia cell lines with derivatives showing up to 84% inhibition .
Bessières et al. (2023)Demonstrated antiviral activity against Ebola virus with submicromolar efficacy .
ChemDiv ResearchIdentified antimicrobial properties in related compounds, suggesting broad-spectrum applications .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key analogues differ in substituents on the imidazolidinone core, impacting electronic properties, solubility, and bioactivity:

Compound Name Molecular Formula Substituents Key Features
Target Compound C₁₁H₈N₂O₃S 2H-1,3-Benzodioxol-5-ylmethyl Electron-rich benzodioxole; potential CNS activity due to lipophilicity
5-[(4-Chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one C₁₆H₉Cl₃N₂OS 4-Chlorophenyl, 2,3-dichlorophenyl High halogen content; increased molecular weight (407.7 g/mol); enhanced binding affinity but potential toxicity
(Z)-5-(4-(Dimethylamino)benzylidene)-2-thioxothiazolidin-4-one C₁₂H₁₁N₃OS₂ 4-Dimethylaminophenyl Electron-donating dimethylamino group; altered basicity and solubility
3-(2,4-Dichlorobenzoyl)-5-(3,4-dimethoxybenzylidene)-2-sulfanylideneimidazolidin-4-one C₁₉H₁₃Cl₂N₂O₄S 2,4-Dichlorobenzoyl, 3,4-dimethoxybenzylidene Methoxy groups improve solubility; dichlorobenzoyl enhances electrophilicity

Structural Insights :

  • Benzodioxole vs. Chlorophenyl : The benzodioxole group in the target compound offers metabolic resistance compared to chlorophenyl groups, which may confer higher environmental persistence or toxicity .
  • Electron-Donating vs. Electron-Withdrawing Groups: Dimethylamino (electron-donating) and dichlorobenzoyl (electron-withdrawing) substituents modulate reactivity. For instance, dimethylamino groups enhance solubility in polar solvents, whereas chloro groups increase lipophilicity .

Commercial and Research Relevance

  • Suppliers : Compounds like 3-(2,4-dichlorobenzoyl)-5-(3,4-dimethoxybenzylidene)-2-sulfanylideneimidazolidin-4-one are commercially available (2 suppliers, ), indicating research interest in halogenated derivatives for drug discovery .

Biological Activity

The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylideneimidazolidin-4-one is a member of the imidazolidinone class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H11N3O3SC_{13}H_{11}N_3O_3S with a molecular weight of approximately 281.31 g/mol. The structure includes a benzodioxole moiety, which is known for its potential pharmacological properties.

PropertyValue
Molecular FormulaC₁₃H₁₁N₃O₃S
Molecular Weight281.31 g/mol
LogP1.45
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. A study focused on derivatives of benzodioxole demonstrated that they possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Case Study:
A specific study evaluated the cytotoxic effects of the compound on breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays. It demonstrated a strong ability to scavenge free radicals and inhibit lipid peroxidation, which suggests its potential role in preventing oxidative stress-related diseases .

The biological effects of This compound are thought to arise from its interaction with specific cellular targets. The benzodioxole ring may facilitate binding to enzymes involved in metabolic pathways, while the sulfanylidene group may play a crucial role in redox reactions within cells.

Summary of Key Studies

  • Antimicrobial Efficacy : Showed effectiveness against S. aureus and E. coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
  • Cytotoxicity Assays : In vitro studies reported IC50 values ranging from 10 to 20 µM against cancer cell lines.
  • Antioxidant Tests : Exhibited over 70% inhibition in DPPH radical scavenging assays at concentrations above 50 µg/mL.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylideneimidazolidin-4-one, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For example, analogous benzodioxol-containing heterocycles are prepared by reacting precursors (e.g., benzaldehyde derivatives) with thioimidazolidinone under basic conditions (e.g., NaOH or KOH in ethanol/methanol). Reflux temperature (70–80°C) and reaction time (6–12 hours) are critical for yield optimization. Post-synthesis purification typically involves recrystallization or column chromatography .

Q. What spectroscopic techniques are recommended for structural characterization, and how should data be interpreted?

  • Methodological Answer : Use a combination of 1H NMR (to confirm proton environments, e.g., δ 1.75–1.82 ppm for methylene protons) and LC-MS (for molecular ion validation, e.g., m/z 470.3 in ESI mode) . IR spectroscopy can identify functional groups like C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹). Cross-validate with computational tools (e.g., Dotmatics for TPSA and cLogP calculations) .

Q. How should researchers handle safety and stability concerns during experimental work?

  • Methodological Answer : Follow OSHA/GHS guidelines: avoid heat/sparks (P210), use fume hoods, and store in airtight containers at –20°C. Stability studies should assess degradation under varying pH, temperature, and light exposure. Refer to safety data sheets (SDS) for hazard codes (e.g., P201, P202) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or LC-MS fragmentation patterns)?

  • Methodological Answer :

  • Step 1 : Re-examine reaction conditions for byproducts (e.g., oxidation of sulfanylidene groups).
  • Step 2 : Perform 2D NMR (COSY, HSQC) to confirm connectivity.
  • Step 3 : Compare experimental data with computational simulations (e.g., DFT for NMR chemical shifts). Contradictions may arise from solvent effects or tautomeric equilibria .

Q. What strategies are effective for improving low synthetic yields (e.g., <25%) in analogous heterocycles?

  • Methodological Answer :

  • Optimization : Screen catalysts (e.g., p-toluenesulfonic acid for imine formation) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of benzodioxol intermediates.
  • Temperature Control : Gradual heating (ramp to 80°C over 1 hour) minimizes side reactions.
  • Yield Tracking : Use HPLC with UV detection (λ = 254 nm) to quantify intermediates .

Q. How can theoretical frameworks (e.g., QSAR or DFT) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • QSAR Modeling : Use descriptors like TPSA (topological polar surface area) and cLogP to predict membrane permeability.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., sulfanylidene group for electrophilic attacks).
  • Validation : Corrogate computational predictions with in vitro assays (e.g., Sigma-2 receptor binding studies) .

Q. What experimental designs are robust for studying environmental fate or metabolic pathways?

  • Methodological Answer :

  • Environmental Fate : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor hydrolysis products via LC-MS/MS .
  • Metabolic Studies : Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF. Include controls for enzyme inhibition (e.g., CYP450 isoforms) .

Q. How should researchers address reproducibility issues in biological assays (e.g., inconsistent IC50 values)?

  • Methodological Answer :

  • Standardization : Use internal standards (e.g., cisplatin for cytotoxicity assays) and validate cell line viability via MTT assays.
  • Data Normalization : Express activity relative to positive/negative controls.
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to account for batch variability .

Methodological Notes

  • Theoretical Linkage : Always anchor experiments to a conceptual framework (e.g., ligand-receptor interaction models for bioactivity studies) to ensure hypothesis-driven research .
  • Data Contradiction Analysis : Use triangulation (e.g., spectral, computational, and bioassay data) to validate anomalies .
  • Advanced Instrumentation : For complex structural elucidation, consider synchrotron-based XRD or cryo-EM if crystallinity is poor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.